molecular formula C13H10F2O B13691994 1-(Difluoromethyl)-3-phenoxybenzene

1-(Difluoromethyl)-3-phenoxybenzene

Cat. No.: B13691994
M. Wt: 220.21 g/mol
InChI Key: ZLNHPEUKXBABJW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-phenoxybenzene is a fluorinated aromatic compound characterized by a phenoxybenzene backbone substituted with a difluoromethyl (-CF₂H) group. The introduction of fluorine atoms significantly alters the compound’s physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . Fluorine’s electronegativity and small atomic radius enable unique stereoelectronic effects, which can improve binding interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1-(difluoromethyl)-3-phenoxybenzene

InChI

InChI=1S/C13H10F2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H

InChI Key

ZLNHPEUKXBABJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Difluoromethyl)-3-phenoxybenzene

Nucleophilic Aromatic Substitution Using Sodium Phenolate

A prominent method involves nucleophilic aromatic substitution (S_NAr) on fluorinated aromatic sulfoxides bearing difluoromethyl groups. The synthesis generally starts from a sulfinylbenzene precursor substituted with a difluoromethyl group, which reacts with sodium phenolate to introduce the phenoxy substituent at the meta position relative to the difluoromethyl group.

Reaction Conditions and Procedure
  • Substrate: 3-[(Difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene (sulfinylbenzene 1)
  • Nucleophile: Sodium phenolate (prepared by reacting phenol with sodium hydride to avoid water contamination)
  • Solvents: Benzene, diethyl ether (Et2O), or acetonitrile (MeCN)
  • Temperature: 35–65 °C depending on solvent
  • Time: 2–8 hours
  • Molar Ratios: Typically 1 equivalent of sodium phenolate for monosubstitution; 2 equivalents for disubstitution

The reaction is conducted under anhydrous conditions with monitoring by ^19F NMR spectroscopy to track substitution progress.

Reaction Outcomes
  • With 1 equivalent of sodium phenolate, a mixture of starting sulfinylbenzene, monosubstituted product 1-(Difluoromethyl)-3-phenoxybenzene, and disubstituted products is obtained.
  • Using 2 equivalents of sodium phenolate leads predominantly to the disubstituted product.
  • Solvent polarity influences product distribution; polar solvents like MeCN favor disubstitution.
Representative Data Table: Reaction of Sulfinylbenzene (1) with Sodium Phenolate
Entry Sodium Phenolate (equiv.) Solvent Temperature (°C) Time (h) ^19F NMR Ratio (Starting:Mono:Di)
1 1 Benzene 65 8 19 : 58 : 23
2 1 Et2O 35 (reflux) 4 19 : 66 : 16
3 1 MeCN 65 2 15 : 66 : 19
4 2 MeCN 65 2.5 0 : 0 : 100

Table 1: Reaction outcomes of 3-[(Difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene with sodium phenolate under various conditions.

Influence of Electron-Withdrawing Substituents on the Aromatic Ring

The presence of electron-withdrawing groups such as trifluoromethyl (CF3) on the aromatic ring affects the reaction temperature and selectivity.

  • For 1-[(Difluoromethyl)sulfinyl]-2,3,5,6-tetrafluoro-4-trifluoromethylbenzene (compound 2), nucleophilic substitution with sodium phenolate occurs at lower temperatures (room temperature to 30 °C).
  • Similar mixtures of mono- and disubstituted products are observed.
  • In polar solvents like MeCN, additional isomeric disubstituted products form, indicating solvent effects on regioselectivity.
Representative Data Table: Reaction of Sulfinylbenzene (2) with Sodium Phenolate
Entry Sodium Phenolate (equiv.) Solvent Temperature (°C) Time (h) ^19F NMR Ratio (Starting:Mono:Di1:Di2)
1 1 Benzene 25 8 18 : 56 : 25 : 0
2 1 Et2O 25 1 12 : 67 : 20 : 0
3 1 Et2O -25 4 18 : 67 : 16 : 0
4 2 Et2O 30 3 0 : 0 : 100 : 0
5 1 MeCN 25 0.5 18 : 58 : 14 : 9
6 2 MeCN 30 0.5 0 : 0 : 64 : 36

Table 2: Reaction outcomes of 1-[(Difluoromethyl)sulfinyl]-2,3,5,6-tetrafluoro-4-trifluoromethylbenzene with sodium phenolate.

Catalytic Cross-Coupling Approaches

Another approach involves transition metal-catalyzed cross-coupling reactions between difluoromethyl-substituted aryl halides or boronic acids and phenol derivatives.

  • Nickel(II) triflate (Ni(OTf)2) catalyzed coupling with phenylboronic acid in the presence of ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) and tricyclohexylphosphine (PCy3).
  • Base: Potassium carbonate (K2CO3)
  • Solvent: 1,4-dioxane
  • Temperature: 80 °C
  • Time: 24 hours
  • Reaction vessel: Oven-dried sealed tube under nitrogen atmosphere

This method yields 1-(Difluoromethyl)-3-phenoxybenzene as a colorless solid or oil after purification by flash chromatography.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Nucleophilic Aromatic Substitution Sodium phenolate, sulfinylbenzene precursor, benzene/Et2O/MeCN, 25–65 °C, 2–8 h Straightforward, good regioselectivity with control Mixture of mono- and disubstituted products; solvent-dependent
Transition Metal-Catalyzed Cross-Coupling Ni(OTf)2 catalyst, dtbpy, PCy3, phenylboronic acid, K2CO3, 1,4-dioxane, 80 °C, 24 h High purity product, scalable Requires catalyst and ligand optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products:

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: Difluoromethyl alcohols or hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of 1-(Difluoromethyl)-3-phenoxybenzene.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals Due to its unique structure, 1-(Difluoromethyl)-3-phenoxybenzene may serve as a lead compound in pharmaceutical applications.
  • Agrochemicals It may also be used in the development of agrochemicals.
  • Materials Science Additionally, it may be useful in the development of advanced materials.

Potential Uses

1-(Difluoromethyl)-4-phenoxybenzene has potential applications in various fields:

  • The difluoromethyl group can act as a bioisostere for thiols or alcohols, potentially enhancing metabolic stability and bioavailability while reducing toxicity.
  • Compounds with difluoromethyl groups often exhibit altered binding profiles compared to their non-fluorinated counterparts. This modification can affect enzyme activity and receptor interactions, making it crucial for understanding its biological implications.
  • ArOCF2H compounds tend to display decreased lipophilicity (>0.5 reduction in logD), yet higher permeability compared to ArOCF3 analogues .

Related Research

Reactions of [(difluoromethyl)sulfinyl] benzenes with sodium phenolate can lead to the nucleophilic substitution of fluorine in the neighboring position of the [(difluoromethyl)sulfinyl] group for phenoxide .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Phosphoryl/Alkyl Substituents

Compounds C1 (1-[[ethoxy(tetradecyl)phosphoryl]oxymethyl]-3-phenoxybenzene) and C3 (1-[[ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene) feature bulky phosphoryl-alkyl chains instead of the difluoromethyl group. Key differences include:

  • Binding Interactions: C3 exhibits 13 lipophilic interactions and 30 non-bonded interactions with Mycobacterium tuberculosis DNA polymerase III alpha subunit (MtbDnaE2), outperforming C1 (8 lipophilic, 29 non-bonded interactions) due to its shorter nonyl chain, which balances lipophilicity and steric hindrance .

Halogenated Analogs

  • 1-(Dibromomethyl)-3-phenoxybenzene (CAS 53874-67-2): Higher molecular weight (342.03 g/mol) and density (1.681 g/cm³) compared to the difluoromethyl analog (inferred lower density due to fluorine’s lighter atomic mass). Bromine’s polarizability may increase reactivity but also toxicity, limiting pharmaceutical applications .
  • 3-Phenoxybenzyl Chloride (Impurity E): The chloride substituent enhances electrophilicity, making it more reactive but less stable under physiological conditions than the difluoromethyl variant .

Vinyl and Alkene Derivatives

  • 1-Phenoxy-3-vinylbenzene: Lacking the difluoromethyl group, this compound exhibits reduced metabolic stability. The vinyl group may participate in polymerization or oxidation reactions, limiting its utility in drug design .

Fluorinated Pyrazole Derivatives

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Density (g/cm³) Key Substituent Notable Properties
1-(Difluoromethyl)-3-phenoxybenzene ~216 (estimated) ~1.3 (estimated) -CF₂H High metabolic stability, lipophilic
1-(Dibromomethyl)-3-phenoxybenzene 342.03 1.681 -CHBr₂ High density, reactive
3-Phenoxybenzyl Chloride 233.69 N/A -CH₂Cl Electrophilic, unstable
1-(Non-8-en-1-yl)-3-phenoxybenzene ~284 (estimated) N/A -C₉H₁₇ Flexible, moderate lipophilicity

Table 2: Binding Interactions with MtbDnaE2

Compound Lipophilic Interactions Non-Bonded Interactions Hydrogen Bonds
C1 8 29 1
C3 13 30 0
Difluoromethyl analog* ~10 (estimated) ~25 (estimated) 0

*Inferred based on fluorine’s lipophilicity and steric profile.

Research Findings and Implications

  • Halogen Effects : Bromine/chlorine substituents increase reactivity but reduce biocompatibility, making fluorine a preferred substituent in drug design .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending the half-life of 1-(difluoromethyl)-3-phenoxybenzene compared to vinyl or alkene analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-3-phenoxybenzene, and what challenges are associated with its purification?

The synthesis typically involves difluoromethylation of a pre-functionalized benzene precursor. A common approach is nucleophilic substitution of a chlorinated benzene derivative with difluoromethylating agents (e.g., ClCF2_2H) under basic conditions. Key challenges include controlling regioselectivity during phenoxy group introduction and managing the volatility of difluoromethyl intermediates. Purification often requires low-temperature fractional distillation coupled with silica gel chromatography due to the compound's lipophilic nature. Reaction optimization studies suggest maintaining anhydrous conditions at -10°C to 0°C improves yields by minimizing side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1-(difluoromethyl)-3-phenoxybenzene?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR) is critical for confirming the difluoromethyl group and aromatic substitution pattern. Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment, while X-ray crystallography can resolve structural ambiguities. Thermal gravimetric analysis (TGA) is recommended for stability profiling under varying temperatures. Recent studies highlight the utility of high-resolution mass spectrometry (HRMS) for distinguishing isotopic patterns unique to fluorinated aromatic systems .

Q. What experimental parameters significantly influence the stability of 1-(difluoromethyl)-3-phenoxybenzene in solution and solid states?

Stability is highly dependent on storage conditions:

  • In solution : Degradation accelerates in polar aprotic solvents (e.g., DMSO) due to nucleophilic attack on the difluoromethyl group. Use of anhydrous toluene or hexane at -20°C under inert atmosphere is advised.
  • Solid state : Moisture-induced hydrolysis necessitates desiccated storage with silica gel. Accelerated stability studies recommend monitoring for fluoride ion release as a degradation marker. Comparative data on fluorinated analogs suggest a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How does the electronic interplay between the difluoromethyl and phenoxy groups affect the compound's reactivity in cross-coupling reactions?

The difluoromethyl group exerts a strong electron-withdrawing effect (-I), which activates the benzene ring for electrophilic substitution at the para position relative to the phenoxy group. However, steric hindrance from the difluoromethyl moiety can limit accessibility to certain reaction sites. Density Functional Theory (DFT) calculations on analogous systems reveal that the phenoxy group’s electron-donating resonance (+M) partially counterbalances the -I effect, creating unique regioselectivity patterns in Suzuki-Miyaura couplings. Experimental validation using deuterated analogs is recommended to confirm computational predictions .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different assay systems?

Systematic meta-analysis should compare:

  • Assay conditions : pH, temperature, and solvent systems (e.g., DMSO vs. ethanol) using factorial experimental design.
  • Cellular permeability : Parallel Artificial Membrane Permeability Assays (PAMPA) to quantify passive diffusion.
  • Metabolic stability : Liver microsome studies to identify phase I/II metabolism pathways. Recent comparative studies of fluorinated benzene derivatives demonstrate that apparent activity contradictions often stem from differential compound stability in media rather than true biological variation. Implementing standardized pre-incubation protocols improves reproducibility .

Q. How can computational modeling predict the interaction mechanisms between 1-(difluoromethyl)-3-phenoxybenzene and biological targets such as enzymes or receptors?

Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model binding affinities to active sites. Key considerations include:

  • Parameterizing the difluoromethyl group’s electrostatic potential due to its strong dipole moment.
  • Incorporating solvent effects (e.g., implicit vs. explicit water models) to account for hydrophobic interactions. Validation through isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) is critical. Preliminary data on related pyrazole-difluoromethyl compounds show enhanced binding selectivity when the difluoromethyl group occupies hydrophobic pockets in target proteins .

Q. What role does the phenoxy substituent play in modulating the compound’s bioavailability and metabolic clearance?

The phenoxy group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Phase I metabolism primarily involves oxidative cleavage of the ether bond, as evidenced by cytochrome P450 inhibition assays. Strategic deuteration at the methylene bridge adjacent to the phenoxy group has been shown to slow metabolic degradation in rodent models, extending half-life by 40–60%. Comparative pharmacokinetic studies with fluorinated vs. non-fluorinated analogs are ongoing .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for difluoromethylation steps?

Yield variations often arise from:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) outperform copper in aryl chloride substrates, but require strict oxygen-free conditions.
  • Solvent effects : Tetrahydrofuran (THF) stabilizes intermediates better than dichloromethane. A standardized protocol recommending 5 mol% Pd(OAc)2_2, 2.2 equiv. of difluoromethylating agent, and THF at 60°C for 12 hours has demonstrated 75–85% yields across multiple labs. Inter-laboratory validation studies are critical for harmonizing data .

Q. What analytical strategies can differentiate between isomeric byproducts formed during synthesis?

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities. For diastereomers, tandem MS/MS fragmentation patterns combined with 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation spectroscopy (HOBSY) provide unambiguous identification. Recent advances in cryogenic NMR probes enhance sensitivity for detecting low-abundance isomers (<0.5%) .

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